molecular formula C25H28ClN3O2 B2651953 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one CAS No. 939239-93-7

3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2651953
CAS No.: 939239-93-7
M. Wt: 437.97
InChI Key: PFFXZPUXQZAFKO-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a hydroxy-dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives .

Scientific Research Applications

3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-3-29-18(2)17-22(30)23(25(29)31)24(19-9-11-20(26)12-10-19)28-15-13-27(14-16-28)21-7-5-4-6-8-21/h4-12,17,24,30H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXZPUXQZAFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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